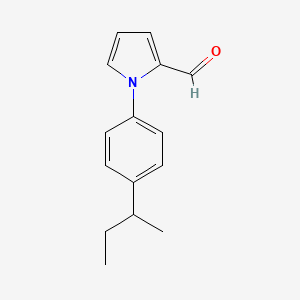

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 4-sec-butylphenyl group and an aldehyde functional group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the 4-Sec-butylphenyl Group: The 4-sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where sec-butylbenzene is alkylated with a suitable electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole is treated with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Start with pyrrole-2-carbaldehyde as the base compound. |

| 2 | Introduce an alkylating agent (e.g., sec-butyl halide) to the reaction mixture. |

| 3 | Use a catalyst (e.g., aluminum chloride) to facilitate the reaction. |

| 4 | Purify the product through recrystallization or chromatography. |

Biological Applications

The compound has shown promise in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its derivatives have been evaluated for their antibacterial properties, specifically as inhibitors of bacterial DNA gyrase B, which is crucial for bacterial replication .

Case Study: Antibacterial Activity

A study demonstrated that derivatives of 1-(4-sec-butylphenyl)-1H-pyrrole-2-carbaldehyde exhibited low nanomolar inhibition against gram-positive bacteria. This highlights its potential as a lead compound in antibiotic development.

Utility in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in further transformations, making it valuable in creating complex molecular architectures.

Applications in Synthesis

Mecanismo De Acción

The mechanism of action of 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparación Con Compuestos Similares

1-(4-tert-Butylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a tert-butyl group instead of a sec-butyl group.

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a sec-butyl group.

1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of a sec-butyl group.

Uniqueness: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Actividad Biológica

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole derivatives with appropriate aldehydes or ketones. The reaction conditions can be optimized to yield higher purity and yield of the desired product. The use of various solvents and catalysts has been reported to enhance the reaction efficiency.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a series of pyrrole-2-carboxamide derivatives were evaluated for their activity against Mycobacterium tuberculosis (Mtb). Compounds with electron-withdrawing groups showed improved activity due to better permeability across bacterial membranes .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| GS4 | <0.016 | High |

| GS1 | >0.5 | Moderate |

| GS5 | >0.5 | Low |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating that modifications on the pyrrole ring can significantly impact biological activity.

Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low cytotoxicity at therapeutic concentrations, with IC50 values exceeding 64 μg/mL for most derivatives tested . This suggests a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is heavily influenced by their structural features. The presence of substituents on the phenyl ring and the pyrrole nitrogen plays a crucial role in modulating their effectiveness:

- Electron-Withdrawing Groups : These groups enhance lipophilicity and permeability, improving antimycobacterial activity.

- Bulky Substituents : Larger substituents have been associated with increased potency against Mtb, as seen in compounds with adamantyl or cyclooctyl groups.

A study demonstrated that compounds with a fluorophenyl moiety exhibited potent anti-TB activities compared to those with chlorophenyl groups, emphasizing the importance of electronic effects in SAR .

Case Study 1: Antitubercular Activity

In a comparative study of various pyrrole derivatives, this compound was evaluated alongside known antitubercular agents like isoniazid. It was found that while it showed moderate activity, certain modifications could enhance its efficacy significantly. The study concluded that further optimization could yield more potent candidates for tuberculosis treatment .

Case Study 2: Hepatitis B Virus Capsid Modulators

Another investigation focused on the potential of pyrrole scaffolds in developing hepatitis B virus capsid assembly modulators (CAMs). Compounds similar to this compound were tested for their ability to influence HBV capsid assembly. Results indicated promising interactions that could lead to novel therapeutic strategies against HBV infections .

Propiedades

IUPAC Name |

1-(4-butan-2-ylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-12(2)13-6-8-14(9-7-13)16-10-4-5-15(16)11-17/h4-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVQUDCJLWKGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.